molecular formula C17H19F3N2O B14790252 1-((2-(2,2,2-Trifluoroethoxy)naphthalen-1-yl)methyl)piperazine

1-((2-(2,2,2-Trifluoroethoxy)naphthalen-1-yl)methyl)piperazine

Cat. No.: B14790252
M. Wt: 324.34 g/mol
InChI Key: LSMOFSMPNYTUGY-UHFFFAOYSA-N
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Description

1-((2-(2,2,2-Trifluoroethoxy)naphthalen-1-yl)methyl)piperazine is a chemical compound that features a naphthalene ring substituted with a trifluoroethoxy group and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2-(2,2,2-Trifluoroethoxy)naphthalen-1-yl)methyl)piperazine typically involves the reaction of 2-(2,2,2-trifluoroethoxy)naphthalene with piperazine under specific conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its desired form.

Chemical Reactions Analysis

Types of Reactions

1-((2-(2,2,2-Trifluoroethoxy)naphthalen-1-yl)methyl)piperazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of appropriate solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

1-((2-(2,2,2-Trifluoroethoxy)naphthalen-1-yl)methyl)piperazine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biological systems.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-((2-(2,2,2-Trifluoroethoxy)naphthalen-1-yl)methyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, leading to a cascade of biochemical events that result in its observed effects. Detailed studies are required to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

    2-(2,2,2-Trifluoroethoxy)naphthalene: A related compound with similar structural features.

    Naphthalene derivatives: Various naphthalene-based compounds with different substituents.

    Piperazine derivatives: Compounds containing the piperazine moiety with various functional groups.

Uniqueness

1-((2-(2,2,2-Trifluoroethoxy)naphthalen-1-yl)methyl)piperazine is unique due to the presence of both the trifluoroethoxy group and the piperazine moiety, which confer distinct chemical and physical properties

Properties

Molecular Formula

C17H19F3N2O

Molecular Weight

324.34 g/mol

IUPAC Name

1-[[2-(2,2,2-trifluoroethoxy)naphthalen-1-yl]methyl]piperazine

InChI

InChI=1S/C17H19F3N2O/c18-17(19,20)12-23-16-6-5-13-3-1-2-4-14(13)15(16)11-22-9-7-21-8-10-22/h1-6,21H,7-12H2

InChI Key

LSMOFSMPNYTUGY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CC2=C(C=CC3=CC=CC=C32)OCC(F)(F)F

Origin of Product

United States

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